N-(2-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-16-6-2-3-7-17(16)19-10-11-21(26-25-19)27-12-14-28(15-13-27)22(29)24-20-9-5-4-8-18(20)23/h2-11H,12-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUSGUGRDHZUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the pyridazinyl core: This step involves the reaction of 2-methylphenyl hydrazine with a suitable diketone to form the pyridazinyl ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using 2-fluorobenzene.
Coupling with piperazine: The final step involves coupling the pyridazinyl intermediate with piperazine-1-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Pharmacological Targets
The piperazine-carboxamide scaffold is highly versatile, with substituent variations influencing target selectivity, potency, and pharmacokinetics. Below is a comparative analysis of key analogs:
Key Structural and Functional Insights
Piperazine-Carboxamide Core
- The carboxamide linker is pivotal for receptor selectivity. In dopamine D3 ligands (e.g., Compound 8j), removal of the carbonyl group reduces D3R affinity by >100-fold, underscoring its role in hydrogen bonding .
- Substituents on the pyridazine ring (e.g., 2-methylphenyl in the target compound vs. trifluoromethyl chroman in PKM-833) modulate lipophilicity and target engagement. PKM-833’s chroman group enhances brain penetration, while the target compound’s 2-methylphenyl may favor peripheral activity .
Halogen and Heterocyclic Effects
- Fluorine substituents (e.g., 2-fluorophenyl in the target compound) improve metabolic stability and membrane permeability .
- Pyridazine vs.
Electron-Withdrawing Groups
- Trifluoromethyl (e.g., in PKM-833 and ML267) enhances enzyme inhibition potency by increasing electronegativity and steric bulk .
Biological Activity
N-(2-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperazine core
- Pyridazine ring
- Fluorophenyl and methylphenyl substituents
Its molecular formula is with a molecular weight of approximately 405.5 g/mol. The presence of fluorine and various aromatic groups suggests potential interactions with biological targets.
This compound is hypothesized to interact with specific enzymes or receptors, potentially acting as an inhibitor or modulator within biochemical pathways. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest its involvement in neurotransmitter modulation, particularly concerning monoamine oxidase (MAO) activity.
Monoamine Oxidase Inhibition
Research has indicated that derivatives of this compound may exhibit potent inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. For instance, related compounds synthesized in studies showed IC50 values as low as 0.013 µM for MAO-B inhibition, highlighting their potential as lead candidates for treating neurodegenerative disorders like Alzheimer’s disease .
Table 1: Inhibitory Potency of Related Compounds on MAO-A and MAO-B
| Compound | IC50 (MAO-A) | IC50 (MAO-B) | Selectivity Index |
|---|---|---|---|
| T3 | 1.57 µM | 0.039 µM | 120.8 |
| T6 | 4.19 µM | 0.013 µM | 107.4 |
These compounds were also evaluated for cytotoxic effects on healthy fibroblast cells (L929), showing that while one compound caused complete cell death at higher concentrations, the other demonstrated significantly lower cytotoxicity, suggesting a favorable safety profile .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related piperazine derivatives have shown promising results against various bacterial strains. For instance, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) that suggest effective antibacterial activity .
Case Studies and Applications
Case Study 1: Neuroprotective Potential
A study focusing on the neuroprotective effects of piperazine derivatives indicated that compounds with similar structures could prevent neuronal cell death in models of neurodegeneration. The mechanism was linked to the inhibition of oxidative stress pathways mediated by MAO activity .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antibacterial efficacy of pyridazinone derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain substitutions on the phenyl ring enhanced antimicrobial potency, showcasing the importance of structural modifications in drug design .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(2-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide, and how can purity be optimized?
- Methodology : The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Reacting 2-fluoroaniline with a pre-functionalized pyridazine-piperazine intermediate using carbodiimide-based coupling agents (e.g., DCC or EDC) to form the carboxamide bond .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar aprotic solvents (e.g., dimethylformamide) is recommended to achieve >95% purity .
- Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How does the fluorine substituent on the phenyl ring influence the compound’s physicochemical properties?
- Mechanistic insight : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration. Compare logP values (calculated via software like MarvinSketch) with non-fluorinated analogs to quantify this effect .
- Experimental validation : Use differential scanning calorimetry (DSC) to assess melting points and solubility studies in phosphate-buffered saline (PBS) at physiological pH .
Q. What preliminary assays are recommended to evaluate this compound’s bioactivity?
- Screening workflow :
Enzyme-linked assays : Test inhibition of kinases or GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine scaffold’s historical affinity for neurotransmitter systems .
Cell viability assays : Use MTT or ATP-based luminescence in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
- Data interpretation : IC values <10 µM warrant further SAR studies.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported receptor binding affinities for piperazine-carboxamide derivatives?
- Approach :
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like 5-HT or D. Compare binding poses of fluorinated vs. chlorinated analogs to explain affinity discrepancies .
- Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
- Case study : If a chloro-substituted analog shows higher affinity than the fluoro derivative, analyze electrostatic potential maps to identify steric or electronic clashes .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyridazin-3-yl moiety?
- Methodology :
Synthetic modifications : Introduce substituents (e.g., methyl, methoxy) at the pyridazine 4-position and evaluate changes in bioactivity .
Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics to target proteins .
- SAR table :
| Substituent (R) | IC (µM, 5-HT) | LogP |
|---|---|---|
| 2-methylphenyl | 0.45 ± 0.12 | 3.2 |
| 3-chlorophenyl | 1.89 ± 0.31 | 3.8 |
| Data from analogous compounds in |
Q. How can contradictory data on metabolic stability be analyzed across in vitro and in vivo models?
- Experimental design :
- In vitro : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS. Compare with cytochrome P450 inhibition assays .
- In vivo : Administer to rodent models and collect plasma/tissue samples at timed intervals. Use pharmacokinetic (PK) modeling (e.g., non-compartmental analysis) to calculate half-life and clearance .
- Troubleshooting : If in vitro stability exceeds in vivo results, investigate efflux transporter involvement (e.g., P-glycoprotein) using Caco-2 permeability assays .
Methodological Notes
- Characterization : Always pair NMR with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry and piperazine ring conformation .
- Data validation : Use orthogonal assays (e.g., SPR + ITC) to minimize false positives in binding studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
